

(S)-Tert-butyl but-3-YN-2-ylcarbamate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

(S)-Tert-butyl but-3-YN-2ylcarbamate

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Technical Guide: (S)-Tert-butyl but-3-yn-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl but-3-yn-2-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis, plays a crucial role in the development of complex molecular architectures for novel therapeutic agents. Its unique structure, featuring a terminal alkyne and a Boc-protected amine on a chiral center, makes it a versatile intermediate for introducing stereospecific functionality into drug candidates. This guide provides a comprehensive overview of its chemical identity, physical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of **(S)-Tert-butyl** but-3-yn-2-ylcarbamate.



Identifier	Value	
CAS Number	118080-79-8	
Molecular Formula	C9H15NO2	
Molecular Weight	169.22 g/mol	
IUPAC Name	tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate	

Synonyms:

- (S)-N-Boc-3-amino-1-butyne
- tert-butyl ((1S)-1-methyl-2-propyn-1-yl)carbamate
- (S)-(1-Methyl-prop-2-ynyl)-carbamic acid tert-butyl ester
- tert-butyl (1S)-1-methyl-2-propynylcarbamate

Physical Property	Value	Source
Appearance	White to yellow solid	Commercial suppliers
Storage Temperature	2-8°C, sealed in a dry environment	Commercial suppliers

Synthesis and Experimental Protocols

The synthesis of **(S)-Tert-butyl but-3-yn-2-ylcarbamate** is achieved through the N-Boc protection of the corresponding chiral amine, **(S)-but-3-yn-2-amine**. Below is a representative experimental protocol for this transformation.

General Protocol for N-Boc Protection of Amines

This protocol is a widely used method for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).[1] [2][3]



Materials:

- Amine substrate (e.g., (S)-but-3-yn-2-amine)
- Di-tert-butyl dicarbonate (Boc₂O)
- Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a water/acetone mixture)
- Base (optional, e.g., Triethylamine, Sodium Bicarbonate)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve the amine (1 mmol) in the chosen solvent (e.g., 10 mL of a 9.5:0.5 mixture of distilled water and acetone).[2]
- Stir the mixture at room temperature for several minutes to ensure complete dissolution.[2]
- Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the solution.
- If a base is used, add it to the reaction mixture (1.5-2 equivalents).
- Continue stirring the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.[2]
- Upon completion, if an aqueous solvent system was used, add dichloromethane (5 mL) to the mixture.[2]
- Separate the organic layer, and if necessary, extract the aqueous layer with additional dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[2]



- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to afford the pure N-Boc protected amine.[2]

Workflow for N-Boc Protection:

Caption: General workflow for the N-Boc protection of an amine.

Role in Drug Development and Medicinal Chemistry

Chiral propargylamines, such as the parent amine of the title compound, are valuable structural motifs in medicinal chemistry. They are key components in the synthesis of a variety of biologically active molecules, including enzyme inhibitors. The terminal alkyne group provides a versatile handle for further chemical modifications, such as click chemistry reactions, which are widely employed in drug discovery for the rapid synthesis of compound libraries.

Application as a Chiral Building Block

(S)-Tert-butyl but-3-yn-2-ylcarbamate serves as a crucial chiral building block, allowing for the introduction of a specific stereocenter into a target molecule. The stereochemistry of a drug molecule is often critical for its efficacy and safety, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like **(S)-Tert-butyl but-3-yn-2-ylcarbamate** is a fundamental strategy in modern pharmaceutical synthesis to ensure the production of single-enantiomer drugs.[4]

Potential Role in Enzyme Inhibition

Propargylamine derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs). The mechanism of inhibition often involves the covalent modification of the enzyme's active site by the reactive alkyne group. An irreversible inhibitor forms a strong, covalent bond with the enzyme, leading to a permanent loss of its activity.[5][6]

Conceptual Pathway of Irreversible Enzyme Inhibition:

Caption: Conceptual pathway of irreversible enzyme inhibition by a propargylamine derivative.



While specific signaling pathways involving **(S)-Tert-butyl but-3-yn-2-ylcarbamate** are not detailed in the public literature, its structural features suggest its potential as a precursor for molecules designed to target specific enzymes in various disease pathways. Researchers can utilize this building block to synthesize novel compounds for screening in drug discovery programs aimed at, for example, neurodegenerative diseases or cancer.

Conclusion

(S)-Tert-butyl but-3-yn-2-ylcarbamate is a valuable and versatile chiral intermediate for the synthesis of complex, biologically active molecules. This guide provides essential information on its chemical properties and a general, yet detailed, protocol for its preparation. Its application as a chiral building block is critical for the development of stereochemically pure pharmaceuticals, and its inherent reactivity offers potential for the design of novel enzyme inhibitors. This compound will likely continue to be a valuable tool for researchers and professionals in the field of drug discovery and development.

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- To cite this document: BenchChem. [(S)-Tert-butyl but-3-YN-2-ylcarbamate CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125521#s-tert-butyl-but-3-yn-2-ylcarbamate-casnumber-and-synonyms]



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